

A Comparative Analysis of 4-Cyclohexylphenol: Experimental Data versus Literature Values

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Compound of Interest

Compound Name: 4-Cyclohexylphenol

Cat. No.: B075765

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This guide provides a comprehensive comparison of experimentally determinable properties of **4-Cyclohexylphenol** with established literature values. It is intended for researchers, scientists, and professionals in drug development to facilitate the verification and characterization of this compound. The guide outlines standard experimental protocols and presents a clear comparison of expected and observed data.

Data Presentation: Physicochemical Properties of 4-Cyclohexylphenol

The following table summarizes the key physicochemical properties of **4-Cyclohexylphenol** as reported in scientific literature. These values serve as a benchmark for experimental verification.

Property	Literature Value	Citations
Molecular Formula	C ₁₂ H ₁₆ O	[1][2][3]
Molecular Weight	176.25 g/mol	[1][2][4]
Appearance	White to light yellow/orange solid, powder, or crystals.	[1][2][5]
Melting Point	129 – 135 °C	[1][2][5][6][7][8][9]
Boiling Point	213 – 215 °C (at 760 Torr); 294 °C	[1][2][7][8]
Water Solubility	Sparsingly soluble to insoluble (e.g., 66.66 mg/L at 25°C).	[2][8][9]
Organic Solvent Solubility	Readily soluble in various organic solvents.	[2]

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below to ensure accurate and reproducible results when characterizing a sample of **4-Cyclohexylphenol**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[10]

Methodology:

- **Sample Preparation:** Finely crush a small amount of the **4-Cyclohexylphenol** sample into a powder.[10]
- **Capillary Loading:** Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[11][12]

- Apparatus Setup: Place the capillary tube into a melting point apparatus (such as a Mel-Temp or Thiele tube setup) and attach it to a calibrated thermometer.[\[10\]](#)
- Heating: Begin heating the apparatus. A rapid heating rate can be used initially to determine an approximate melting point. For an accurate measurement, repeat the experiment with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[\[10\]](#)
- Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2).[\[13\]](#) The melting range is reported as T1 – T2.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used to determine the purity of the **4-Cyclohexylphenol** sample and to quantify any impurities.

Methodology:

- Standard Preparation: Prepare a stock solution of high-purity **4-Cyclohexylphenol** at a known concentration (e.g., 100 mg/L) in the mobile phase.[\[14\]](#) Create a series of calibration standards at different concentrations through serial dilution.[\[14\]](#)
- Sample Preparation: Accurately weigh the experimental sample and dissolve it in the mobile phase to a concentration within the range of the calibration standards. Filter the sample through a 0.45 µm filter to remove any particulate matter.[\[15\]](#)
- Chromatographic Conditions (Example):
 - System: A reverse-phase HPLC system with a UV-Vis detector.[\[16\]](#)
 - Column: C18 reverse-phase column (e.g., 250 mm length, 4.6 mm width, 5 µm particle size).[\[16\]](#)
 - Mobile Phase: A gradient of acetonitrile and water is commonly used for phenolic compounds.[\[16\]](#)

- Flow Rate: 0.5 - 1.0 mL/min.[16]
- Detection: UV detection at a wavelength of 274 nm.[14]
- Injection Volume: 20-100 µL.[14][17]
- Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the experimental sample. The retention time of the major peak should match that of the standard. Purity can be assessed by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound, confirming the identity of **4-Cyclohexylphenol**.

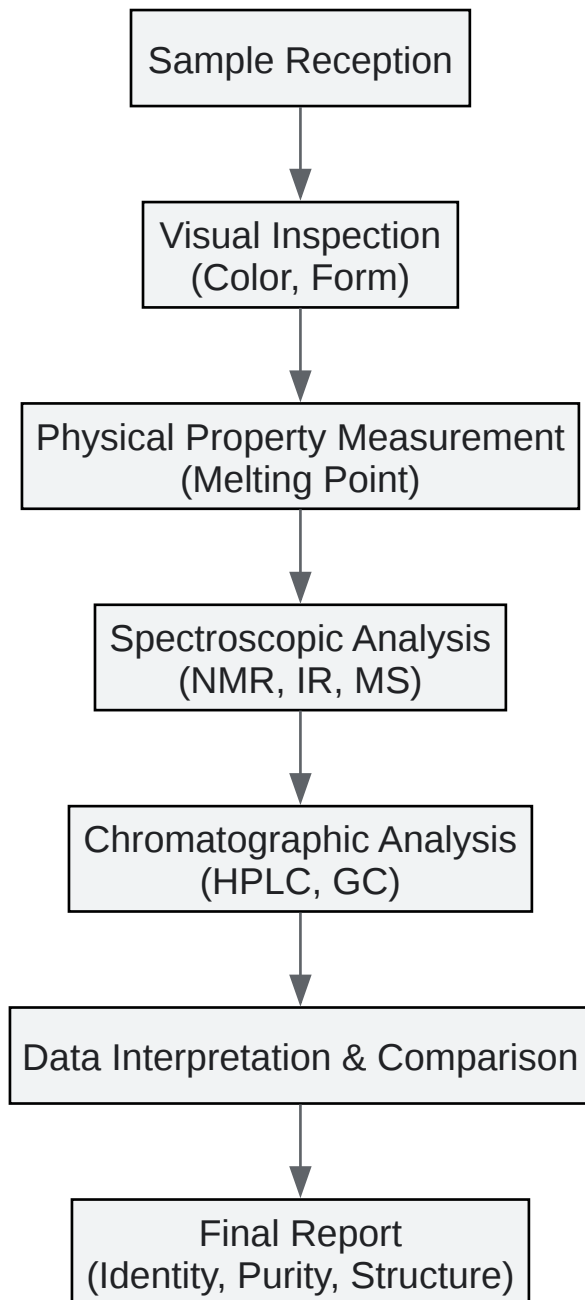
Methodology:

- Sample Preparation:
 - For a ^1H NMR spectrum, dissolve 5-25 mg of the **4-Cyclohexylphenol** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[18]
 - For a ^{13}C NMR spectrum, a more concentrated solution of 50-100 mg is typically required.[18][19]
- Dissolution: Prepare the sample in a small vial. If the sample does not dissolve easily, gentle warming or vortexing may be applied.[19]
- Filtering: To ensure magnetic field homogeneity, filter the solution through a pipette with a small plug of glass wool to remove any suspended solid particles, which can cause line broadening in the spectrum.
- Transfer: Transfer the clear, filtered solution into a clean, unscratched 5 mm NMR tube.[18][20]
- Analysis: Place the NMR tube in the spectrometer. The resulting spectrum can be compared to reference spectra for **4-Cyclohexylphenol** to confirm its chemical structure.[4][21]

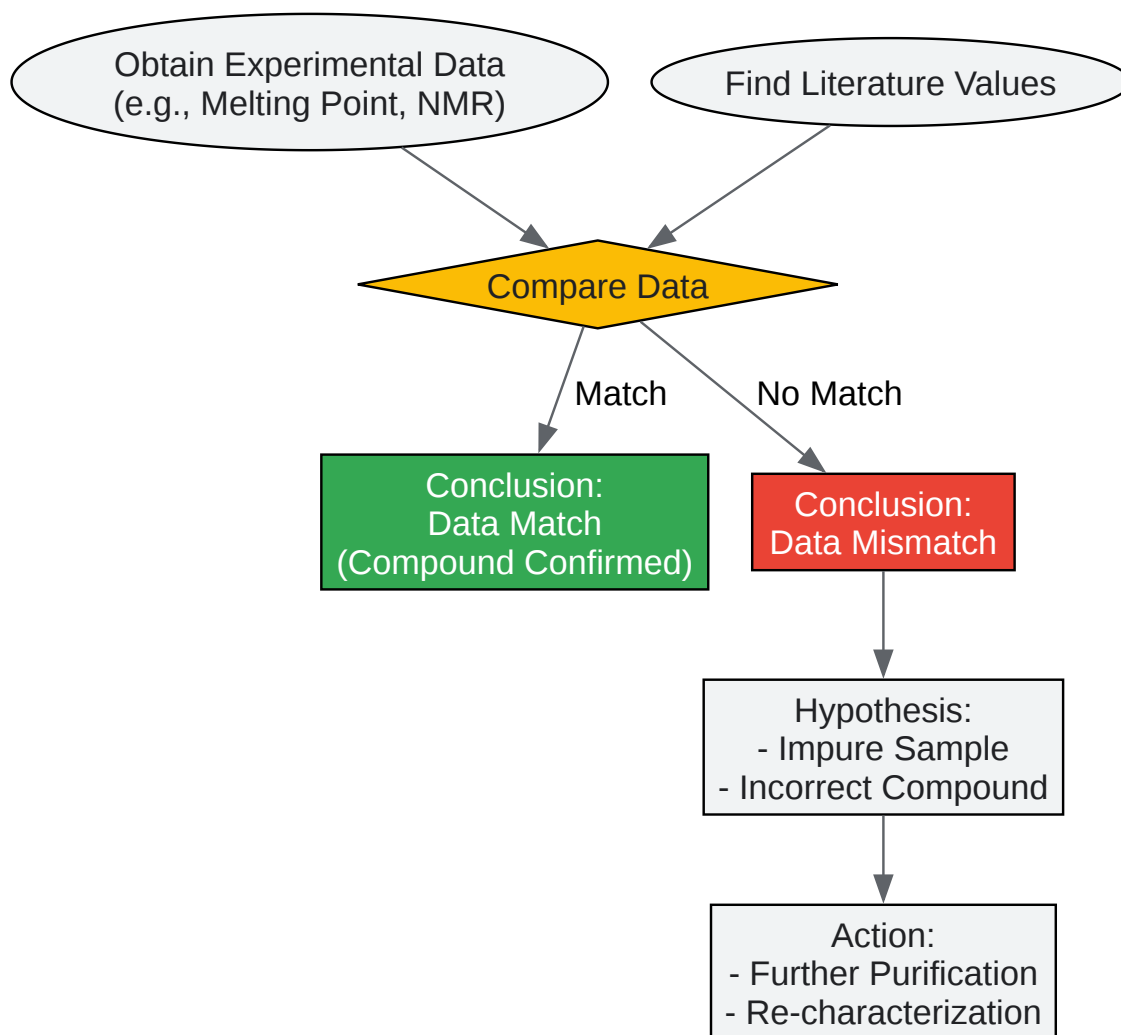
Visualized Workflows and Logic

The following diagrams illustrate the standard workflow for chemical characterization and the logical process for cross-referencing experimental data.

Experimental Workflow for Chemical Characterization



Logic for Cross-Referencing Data



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